4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (BOC) protected amino group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple stepsThe trifluoromethyl group is then introduced via a suitable reagent, such as trifluoromethyl iodide, under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be effective in the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the BOC protecting group, yielding the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines, and substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-[(tert-butoxycarbonylamino)methyl]benzoic acid
- (S)-2-[(tert-butoxy)carbonyl]amino-3-(1-trityl-1H-imidazol-4-yl)propanamido-2-methylpropanoic acid .
Uniqueness
The uniqueness of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its combination of a pyrazole ring with a trifluoromethyl group and a BOC-protected amino group. This structural arrangement imparts specific chemical and biological properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H14F3N3O4 |
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Molecular Weight |
309.24 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H14F3N3O4/c1-10(2,3)21-9(20)15-5-6(8(18)19)17(4)16-7(5)11(12,13)14/h1-4H3,(H,15,20)(H,18,19) |
InChI Key |
KRXMIPOPQRVFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1C(F)(F)F)C)C(=O)O |
Origin of Product |
United States |
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